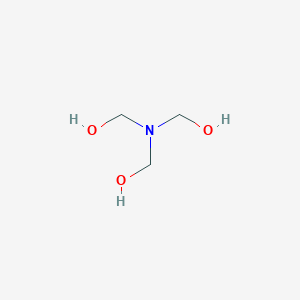

Trimethanolamine

Description

Structure

3D Structure

Properties

CAS No. |

14002-32-5 |

|---|---|

Molecular Formula |

C3H9NO3 |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

[bis(hydroxymethyl)amino]methanol |

InChI |

InChI=1S/C3H9NO3/c5-1-4(2-6)3-7/h5-7H,1-3H2 |

InChI Key |

ITBPIKUGMIZTJR-UHFFFAOYSA-N |

SMILES |

C(N(CO)CO)O |

Canonical SMILES |

C(N(CO)CO)O |

Other CAS No. |

14002-32-5 |

Origin of Product |

United States |

Foundational & Exploratory

"Triethanolamine chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (TEA) is a versatile tertiary amine and triol with a wide range of applications in industrial, pharmaceutical, and cosmetic formulations. Its unique chemical structure, possessing both hydroxyl and amino functional groups, imparts amphiphilic properties, allowing it to function as a weak base, emulsifier, surfactant, and corrosion inhibitor. This guide provides an in-depth overview of the chemical properties, structure, and key reactions of triethanolamine, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Identification

Triethanolamine, systematically named 2,2',2''-nitrilotriethanol, is an organic compound with the chemical formula N(CH₂CH₂OH)₃. The central nitrogen atom is bonded to three ethanol groups, resulting in a molecule with a tertiary amine core and three primary alcohol functionalities. This structure is key to its chemical behavior, providing a hydrophilic character due to the hydroxyl groups and a basic nitrogen center.

The structural representation of triethanolamine is as follows:

Key Identifiers:

-

CAS Number: 102-71-6

-

Molecular Formula: C₆H₁₅NO₃

-

Molecular Weight: 149.19 g/mol [1]

Physicochemical Properties

The physical and chemical properties of triethanolamine are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: Physical Properties of Triethanolamine

| Property | Value | References |

| Appearance | Colorless to pale yellow, viscous liquid | [2][3] |

| Odor | Mildly ammoniacal | [2] |

| Melting Point | 21.6 °C (70.9 °F) | [4] |

| Boiling Point | 335.4 °C (635.7 °F) with decomposition | [4] |

| Density | 1.124 g/mL at 25 °C | |

| Solubility | Miscible with water, ethanol, and acetone. Slightly soluble in benzene and ether. | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Refractive Index | 1.485 at 20 °C |

Table 2: Chemical Properties of Triethanolamine

| Property | Value | References |

| pKa | 7.76 at 25 °C | [4] |

| pH | ~10 (1% aqueous solution) | |

| Flash Point | 179 °C (354 °F) | |

| Autoignition Temperature | 324 °C (615 °F) |

Key Chemical Reactions and Pathways

Triethanolamine's reactivity is primarily governed by its tertiary amine and alcohol groups. These functionalities allow it to participate in a variety of chemical transformations, making it a valuable intermediate and functional ingredient.

Synthesis of Triethanolamine

Triethanolamine is commercially produced via the reaction of ethylene oxide with aqueous ammonia. This reaction proceeds through a nucleophilic substitution mechanism, where ammonia attacks the epoxide ring of ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures. The process also yields monoethanolamine (MEA) and diethanolamine (DEA) as byproducts, which are separated by fractional distillation.

Emulsification via Reaction with Fatty Acids

A primary application of triethanolamine in cosmetic and pharmaceutical formulations is as an emulsifier. It reacts with fatty acids, such as stearic acid, in a neutralization reaction to form a triethanolammonium salt, commonly referred to as a soap. This in-situ formation of an emulsifying agent allows for the stable mixing of oil and water phases.[5] The resulting triethanolamine stearate possesses a hydrophilic head (the ammonium carboxylate group) and a lipophilic tail (the long hydrocarbon chain of the fatty acid), enabling it to reduce the interfacial tension between oil and water.

Corrosion Inhibition Mechanism

Triethanolamine is an effective corrosion inhibitor for ferrous metals. Its mechanism of action involves the adsorption of the molecule onto the metal surface. The nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the hydroxyl groups can coordinate with the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. In aqueous solutions, triethanolamine also increases the pH, which can contribute to the passivation of the metal surface, further inhibiting corrosion.

Experimental Protocols

The following sections outline detailed methodologies for the determination of key physicochemical properties of triethanolamine.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is suitable for the quantitative analysis of triethanolamine and the determination of related substances like monoethanolamine and diethanolamine.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1.

-

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: 280 °C for 5 minutes.

-

-

Detector: FID

-

Temperature: 300 °C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Helium): 25 mL/min.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the triethanolamine sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.

-

Prepare a series of calibration standards of known concentrations of triethanolamine, monoethanolamine, and diethanolamine in the same solvent.

-

-

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the components based on retention times and the calibration curve.

-

Potentiometric Titration for pKa Determination

This protocol describes the determination of the acid dissociation constant (pKa) of triethanolamine.

-

Apparatus:

-

pH meter with a combination pH electrode.

-

Magnetic stirrer and stir bar.

-

Burette (10 mL or 25 mL).

-

-

Reagents:

-

Standardized 0.1 M hydrochloric acid (HCl) solution.

-

Triethanolamine solution (approximately 0.05 M, accurately prepared).

-

Deionized water, boiled to remove dissolved CO₂.

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

-

Pipette 50.0 mL of the triethanolamine solution into a beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 3-4).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

This method provides information about the functional groups present in the triethanolamine molecule.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: A thin film of neat liquid triethanolamine is placed between two potassium bromide (KBr) plates.

-

Analysis:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Expected Characteristic Absorptions:

-

O-H stretch (alcohol): A broad band in the region of 3600-3200 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

-

C-N stretch (amine): Absorption in the 1250-1020 cm⁻¹ region.

-

C-O stretch (alcohol): Strong absorption around 1050-1000 cm⁻¹.

-

Conclusion

Triethanolamine's multifaceted chemical nature, stemming from its unique combination of tertiary amine and triol functionalities, establishes it as a cornerstone ingredient in a vast array of scientific and industrial applications. This guide has provided a detailed examination of its chemical and physical properties, elucidated key reaction pathways, and offered standardized experimental protocols for its characterization. A thorough understanding of these fundamental aspects is paramount for researchers, scientists, and drug development professionals to effectively harness the potential of triethanolamine in novel formulations and applications. The provided data and methodologies serve as a valuable resource to ensure the quality, efficacy, and safety of products containing this versatile compound.

References

- 1. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 2. Preparing of Stearic Acid Triethanolamine Ester and Silicon-containing Wax Emulsion [journal.ecust.edu.cn]

- 3. Triethanolamine analysis - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. STEARIC ACID TEA - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Triethanolamine Coordination Complexes with Transition Metals for Researchers and Drug Development Professionals

Introduction

Triethanolamine (TEA), a tertiary amine with three hydroxyl groups, is a versatile ligand in coordination chemistry. Its ability to act as a polydentate ligand, coordinating through its nitrogen and oxygen atoms, allows for the formation of a diverse array of stable complexes with various transition metals. These complexes have garnered significant interest in recent years due to their potential applications in fields ranging from catalysis to materials science. For researchers, scientists, and drug development professionals, the unique structural features and biological activities of triethanolamine-transition metal complexes present a promising frontier for the development of novel therapeutic agents and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biomedical applications of these coordination complexes, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Synthesis and Coordination Chemistry

Triethanolamine can coordinate to metal centers in several ways, acting as a bidentate, tridentate, or tetradentate ligand. This flexibility in coordination modes gives rise to a variety of complex geometries, including octahedral, distorted octahedral, and square pyramidal structures. The synthesis of these complexes is often straightforward, typically involving the reaction of a transition metal salt with triethanolamine in a suitable solvent.

General Coordination Modes of Triethanolamine

The coordination behavior of triethanolamine is influenced by the metal ion, the counter-anion, and the reaction conditions. The following diagram illustrates the common coordination modes of TEA with a transition metal (M).

Figure 1: General coordination modes of triethanolamine with a transition metal center.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of triethanolamine-transition metal complexes. Below are representative experimental protocols for the synthesis of cobalt, nickel, and copper complexes with triethanolamine.

General Experimental Workflow

The synthesis and characterization of these complexes typically follow a standardized workflow, as depicted in the diagram below.

Figure 2: A generalized experimental workflow for the synthesis and analysis of TEA-transition metal complexes.

Synthesis of Bis(triethanolamine)cobalt(II) Nitrate (Co(TEA)₂₂)[1]

-

Preparation of Solutions:

-

Dissolve 2.04 g (7 mmol) of Co(NO₃)₂·6H₂O in 40 ml of methanol.

-

Separately, dissolve 2.09 g (14 mmol) of triethanolamine (TEA) in 10 ml of methanol.[1]

-

-

Reaction:

-

Isolation:

-

Allow the solution to cool to room temperature.

-

Isolate the crystalline product by slow evaporation of the solvent at room temperature.[1]

-

Synthesis of a Dinuclear Copper(II) Complex with Triethanolamine and 2-Thiophene Carboxylate ([Cu₂(L₁)₂(H₂tea)₂])[2]

L₁ = 2-thiophene carboxylato, H₂tea = single deprotonated form of triethanolamine

-

Reaction Mixture Preparation:

-

A detailed protocol for this specific synthesis was not available in the search results. However, a general approach would involve reacting a copper(II) salt (e.g., copper(II) nitrate or copper(II) acetate) with 2-thiophenecarboxylic acid and triethanolamine in a suitable solvent like methanol or ethanol. The molar ratios of the reactants would be crucial in obtaining the desired dinuclear complex.

-

-

Characterization:

-

The resulting complex can be characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.[2]

-

Synthesis of Triethanolamine-Capped Platinum Nanoparticles (TEA@PtNPs)[3]

-

Reaction Setup:

-

A mixture of H₂PtCl₆ and triethanolamine (TEOA) with a molar ratio of 1:50 is prepared in an aqueous solution.[3]

-

-

Hydrothermal Synthesis:

-

Characterization:

Quantitative Data Summary

The following tables summarize key quantitative data for selected triethanolamine-transition metal complexes, including structural parameters and biological activity.

Table 1: Selected Bond Lengths and Angles

| Complex | Metal Center | M-N Distance (Å) | M-O Distance (Å) | O-M-N Angle (°) | Coordination Geometry | Reference |

| --INVALID-LINK--₂ | Co(II) | ~2.16 | ~2.08 - 2.09 | N/A | Distorted Octahedral | [4] |

| [Ni(C₆H₁₅NO₃)₂]SO₄ | Ni(II) | 2.1072 | 2.0762 - 2.0768 | 82.30 - 97.70 | Distorted Octahedral | |

| [Cd(IsoPht)(TEA)H₂O]·3H₂O | Cd(II) | N/A | N/A | N/A | Monocapped Trigonal Prismatic | [5] |

N/A: Data not available in the provided search results.

Table 2: Biological Activity Data (IC₅₀ and MIC Values)

| Complex | Biological Activity | Test Organism/Cell Line | IC₅₀ (µM) | MIC (µg/mL) | Reference |

| [Cu₃(L₂)₄(H₂tea)₂] (L₂ = 2-thiophene acetato) | Lipid Peroxidation Inhibition | N/A | 10 | N/A | [2] |

| [Cd(IsoPht)(TEA)H₂O]·3H₂O | Antimicrobial | S. aureus, S. marcescens | N/A | Moderate | [5] |

N/A: Not applicable or data not available in the provided search results.

Applications in Drug Development

The inherent biological activity of transition metals, combined with the chelating properties of triethanolamine, makes these complexes attractive candidates for various applications in drug development, including as anticancer and antimicrobial agents, and in drug delivery systems.

Anticancer and Antimicrobial Activity

Several triethanolamine-transition metal complexes have demonstrated promising cytotoxic and antimicrobial properties. The mechanism of action is often attributed to the ability of the metal center to interact with biological macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis.

For instance, certain copper(II) complexes with deprotonated triethanolamine and thiophene-derived ligands have been shown to induce apoptosis in cancer cells.[2] The pro-apoptotic effects of some copper complexes are linked to the overproduction of reactive oxygen species (ROS) and the activation of caspases 3/7.[2]

The antimicrobial activity of these complexes is also significant. A cadmium(II) complex with isophthalic acid and triethanolamine has shown moderate inhibitory activity against Gram-positive and Gram-negative bacteria.[5]

Potential Apoptotic Signaling Pathway

The induction of apoptosis is a key mechanism for many anticancer agents. The following diagram illustrates a plausible signaling pathway for apoptosis induced by a triethanolamine-transition metal complex.

Figure 3: A proposed signaling pathway for apoptosis induced by a TEA-transition metal complex.

Drug Delivery Systems

Triethanolamine and its metal complexes are also being explored in the context of drug delivery. For example, a novel method for encapsulating the anticancer drug irinotecan into liposomes involves a copper gluconate/triethanolamine system.[6] In this system, the encapsulation of irinotecan is mediated by TEA in association with copper gluconate, leading to a stable drug complex retained within the liposomes.[6] This suggests a potential role for TEA-metal complexes in facilitating the loading and retention of drugs in liposomal delivery systems.[6] Furthermore, triethanolamine has been used as a capping agent in the synthesis of platinum nanoparticles, which have applications in immunoassays and could potentially be adapted for drug delivery.[3]

Conclusion

Triethanolamine coordination complexes with transition metals represent a rich and diverse class of compounds with significant potential for applications in drug development. Their facile synthesis, tunable structures, and promising biological activities make them a compelling area of research. Further investigation into their mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for translating their therapeutic potential into clinical applications. The ability of these complexes to be integrated into drug delivery systems further enhances their value to the pharmaceutical industry. This guide provides a foundational understanding for researchers and professionals seeking to explore the exciting possibilities of these versatile coordination compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and pharmacochemical evaluation of mixed ligand copper(II) complexes with triethanolamine and thiophenyl-2 saturated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of copper gluconate/triethanolamine in irinotecan encapsulation inside the liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

"role of Triethanolamine in nanoparticle synthesis"

An In-depth Technical Guide on the Core Role of Triethanolamine in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triethanolamine (TEA), a tertiary amine and triol, has emerged as a remarkably versatile and multifunctional agent in the field of nanoscience. Its unique molecular structure allows it to perform several critical roles simultaneously in the synthesis of a wide array of nanoparticles. This technical guide elucidates the core functions of TEA as a reducing agent, a stabilizing (capping) agent, a pH modifier, and a complexing agent. By controlling reaction kinetics, particle nucleation, and growth, TEA enables the synthesis of nanoparticles with tailored sizes, morphologies, and enhanced stability. This document provides a comprehensive overview of its mechanisms, detailed experimental protocols for key nanoparticle syntheses, and a quantitative summary of its impact on nanoparticle characteristics.

Core Functions of Triethanolamine in Nanoparticle Synthesis

Triethanolamine's efficacy in nanoparticle synthesis stems from its ability to act in multiple capacities, often concurrently. The presence of a central nitrogen atom with a lone pair of electrons and three hydroxyl (-OH) groups provides sites for reduction, chelation, and surface passivation.

Reducing Agent

TEA can act as a mild to moderate reducing agent, a crucial first step in converting metal salt precursors into zerovalent atoms, which then nucleate to form nanoparticles. This is particularly effective in the synthesis of noble metal nanoparticles. For instance, TEA serves as a green reductant and stabilizer in the one-step hydrothermal synthesis of monodisperse platinum nanoparticles (PtNPs) with an average diameter of 2.2 nm[1][2]. It has also been successfully employed as a reducing agent to synthesize silver (Ag) nanoparticles approximately 40 nm in size[3]. The reduction mechanism involves the donation of electrons from the nitrogen atom or the oxidation of its hydroxyl groups.

Stabilizing and Capping Agent

Perhaps its most vital role is that of a stabilizing or capping agent. Capping agents are crucial for inhibiting the over-growth of nanoparticles and preventing their aggregation in colloidal solutions[3]. Once nanoparticles are formed, TEA molecules adsorb onto their surface. This surface passivation is achieved through the coordination of the lone pair of electrons on the nitrogen atom and/or the oxygen atoms of the hydroxyl groups with the metal atoms on the nanoparticle surface.

This capping function has been demonstrated across various materials:

-

Platinum (Pt) Nanoparticles: TEA is used as both a reducing agent and stabilizer, resulting in PtNPs with good dispersibility and high stability[1].

-

Zinc Oxide (ZnO) Nanoparticles: In sol-gel synthesis, TEA acts as a surfactant, leading to the formation of spherical ZnO nanoparticles with an average size of 79 nm without agglomeration[4]. Fourier-transform infrared spectroscopy (FTIR) analysis confirms the adsorption of TEA on the ZnO surface[4].

-

Cadmium Selenide (CdSe) Nanoparticles: Water-soluble TEA-capped CdSe nanoparticles have been synthesized in a simple, green, room-temperature process where TEA acts as a capping agent to prevent agglomeration[5].

-

Silver (Ag) Nanoparticles: In conjunction with polymers like PVP and PEG, TEA helps control particle size and maintain stability[3].

pH Modifier and Complexing Agent

TEA is an alkaline compound that can stabilize the pH of solutions[5]. The pH of the reaction medium is a critical parameter that influences the rate of reduction, nucleation, and growth of nanoparticles[6]. By maintaining a specific pH, TEA ensures a controlled and reproducible synthesis environment.

Furthermore, TEA is a strong ligand that readily coordinates with metal ions, forming metal-TEA complexes[7]. This chelation serves two purposes:

-

It prevents the rapid precipitation of metal hydroxides, especially in aqueous solutions, by keeping the metal ions soluble[7].

-

It controls the concentration of free metal ions available for reduction, thereby regulating the nucleation and growth rate, which in turn influences the final particle size and morphology[7]. This effect is particularly important in the synthesis of metal sulfides like SnS and metal oxides like Co3O4[7][8].

Quantitative Data Presentation

The concentration and reaction conditions of TEA have a direct and measurable impact on the resulting nanoparticle characteristics. The following table summarizes quantitative data from various studies.

| Nanoparticle Type | Metal Precursor | Role(s) of TEA | Molar/Weight Ratio | Reaction Conditions | Resulting Particle Size & Morphology | Reference |

| Platinum (Pt) | H₂PtCl₆ | Reducing Agent, Stabilizer | TEOA:H₂PtCl₆ = 50:1 | 140°C, 3 hours (Hydrothermal) | 2.2 nm, Monodisperse, Spherical | [1] |

| Silver (Ag) | AgNO₃ | Reducing Agent, Alkali | Not specified | Not specified | ~40 nm | [3] |

| Zinc Oxide (ZnO) | Zinc Acetate | Surfactant, Capping Agent | Not specified | Sol-Gel Method | 79 nm, Spherical | [4] |

| Copper Oxide (CuO) | Copper Precursor | Surfactant (with EDA) | Increasing TEA:EDA ratio | Ultrasonic Irradiation | 5-30 nm, Spherical (size decreases with increasing TEA) | [9] |

| Cobalt Oxide (Co₃O₄) | Cobalt Precursor | Assisting Agent | Not specified | Hydrothermal Method | Highly Crystalline, Superparamagnetic | [8] |

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz illustrate the logical workflow and chemical mechanism of TEA in nanoparticle synthesis.

References

- 1. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ICMMS-2: Synthesis and Characterization of ZnO Nanoparticles in Presence of Triethanolamine (TEA) as Surfactant Via Sol-Gel [journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A review on nanoparticles: characteristics, synthesis, applications, and challenges [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triethanolamine as a Crosslinking Agent in Polymer Chemistry

Executive Summary

Triethanolamine (TEA) is a versatile tertiary amine and triol that serves a critical dual-role in polymer chemistry as both a potent crosslinking agent and a reaction catalyst.[1] Its trifunctional nature, stemming from three hydroxyl groups, allows for the formation of robust, three-dimensional polymer networks, while its tertiary amine group often accelerates curing reactions. This guide provides a comprehensive technical overview of TEA's mechanisms of action, its quantifiable impact on polymer properties, and detailed experimental protocols for its application in various polymer systems, including polyurethanes, epoxy resins, and hydrogels. The information is intended to equip researchers and professionals with the foundational knowledge required to effectively utilize TEA in the development of advanced materials for a range of applications, from industrial coatings to biomedical devices and drug delivery systems.

Introduction to Triethanolamine (TEA)

Triethanolamine (C₆H₁₅NO₃) is a viscous, colorless liquid characterized by a tertiary amine core with three pendant hydroxyethyl groups.[1] This unique molecular architecture makes it a highly effective and multifunctional additive in polymer synthesis.

Key Physicochemical Properties:

-

Molecular Formula: C₆H₁₅NO₃

-

Molecular Weight: 149.19 g/mol [1]

-

Functionality: It possesses three reactive hydroxyl (-OH) groups and a catalytically active tertiary nitrogen atom, making it a trifunctional molecule.

-

Appearance: Colorless to pale yellow viscous liquid.

-

Solubility: Miscible in water.[1]

Its primary roles in polymer chemistry are as a crosslinker , forming junction points in a polymer network to enhance mechanical strength and thermal stability, and as a catalyst , accelerating the rate of polymerization and curing.[1]

Mechanisms of Action in Polymer Systems

TEA's function as a crosslinking agent is system-dependent. It actively participates in network formation through its hydroxyl groups or facilitates crosslinking through catalysis and pH modulation.

Polyurethane (PU) Systems

In polyurethane chemistry, TEA acts as a trifunctional chain extender or crosslinker. Its three hydroxyl groups react with isocyanate (-NCO) groups to form stable urethane linkages. This creates a covalent branch point in the polymer matrix, transitioning a linear polymer system into a crosslinked network.[1] The tertiary amine also catalyzes the isocyanate-hydroxyl reaction, accelerating gelation and cure times.

Caption: Reaction mechanism of TEA crosslinking in polyurethane systems.

Epoxy Resin Systems

In epoxy systems, TEA primarily functions as a curing accelerator or co-curing agent.[1] The tertiary amine catalyzes the ring-opening polymerization of the epoxy groups. Additionally, its hydroxyl groups can react with epoxy rings, incorporating TEA into the final network structure.[2][3] This dual action lowers the activation energy for curing, allowing for faster processing times and reduced curing temperatures.[1]

Caption: Catalytic and co-reactant role of TEA in epoxy resin curing.

Hydrogel and Acrylate Systems

In hydrogel synthesis, particularly with acrylate monomers, TEA can act as a reducing promoter in redox initiation systems.[4] For instance, in combination with a persulfate initiator, TEA can generate highly reactive secondary radicals, which initiate the polymerization and subsequent crosslinking of acrylate chains to form a hydrogel network.[4] It is also widely used as a neutralizing agent for acidic polymers like Carbopol, adjusting the pH to initiate gel formation and achieve optimal viscosity.[5][6] In some systems, such as those involving polyvinyl alcohol (PVA), TEA can be part of a complexing agent (e.g., triethanolamine borate) that forms crosslinks with the polymer's hydroxyl groups.[7]

Quantitative Impact on Polymer Properties

The addition of TEA as a crosslinking agent has a predictable and quantifiable effect on the final properties of the polymer. Increasing the concentration of TEA generally leads to a higher crosslink density, which in turn modifies the material's mechanical, thermal, and physical characteristics.[1][8]

Mechanical Properties

A higher crosslink density typically increases tensile strength, modulus (stiffness), and hardness, while decreasing elongation at break.[1] This trade-off is a fundamental concept in polymer engineering.

Table 1: Effect of TEA Concentration on Polyurethane Dispersion (PUD) Film Properties

| TEA Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Resistance (24h swelling %) |

|---|---|---|---|

| 0 | 8.2 | 240 | 18.5 |

| 1.5 | 11.6 | 195 | 12.3 |

| 3.0 | 14.8 | 160 | 8.7 |

| 5.0 | 16.2 | 135 | 6.1 |

(Data synthesized from reference[1])

Table 2: Effect of TEA on Epoxy Vitrimer Mechanical Properties

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | ~135 °C |

| Tensile Strength | ~94 MPa |

(Data sourced from reference[2][3])

Thermal and Physical Properties

Increased crosslinking restricts the movement of polymer chains, which can lead to a higher glass transition temperature (Tg) and improved thermal stability.[8] In hydrogels, higher crosslink density reduces the equilibrium swelling ratio as the network becomes less able to expand and accommodate solvent molecules.[8][9]

Table 3: Effect of TEA on Polyurethane Foam Properties

| Property | Trend with Increasing TEOA Content |

|---|---|

| Crosslink Density | Increases |

| Swelling Ratio | Decreases (from 294.9% to 194.7%) |

| Glass Transition Temperature (Tg) | Increases (from -14.2 °C to -8.6 °C) |

| Thermal Stability (Carbon Residue) | Increases (by 5%) |

(Data sourced from reference[8])

Caption: Structure-property relationships in TEA-crosslinked polymers.

Experimental Protocols

The following protocols provide generalized methodologies for using TEA in polymer synthesis. Researchers should adapt concentrations, temperatures, and times based on specific monomer/prepolymer systems and desired final properties.

Protocol 1: Preparation of a TEA-Crosslinked Polyurethane Elastomer

Objective: To synthesize a crosslinked polyurethane elastomer using TEA.

Materials:

-

Polyol (e.g., Polypropylene glycol, PPG)

-

Diisocyanate (e.g., Toluene diisocyanate, TDI)

-

Triethanolamine (TEA)

-

Solvent (e.g., Dimethylformamide, DMF, if needed)

-

Catalyst (optional, e.g., Dibutyltin dilaurate)

Methodology:

-

Pre-polymer Preparation: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the polyol. Heat to 60-80°C with stirring.

-

Slowly add the diisocyanate dropwise to the polyol. The NCO:OH ratio should be calculated to be >1 (e.g., 2:1) to ensure isocyanate-terminated prepolymer.

-

Maintain the temperature and continue stirring for 2-3 hours under a nitrogen atmosphere until the theoretical NCO content is reached (verified by titration).

-

Crosslinking Step: Cool the prepolymer to ~40°C. In a separate vessel, dissolve the calculated amount of TEA (e.g., 1-5% by weight of total solids) in the solvent.

-

Add the TEA solution to the prepolymer mixture with vigorous stirring.

-

Curing: Pour the mixture into a mold and cure in an oven. A typical curing cycle is 80-100°C for 12-24 hours.

-

Post-Cure: Allow the elastomer to cool to room temperature before demolding and post-curing for several days at ambient conditions to complete the reaction.

Caption: Experimental workflow for polyurethane elastomer synthesis with TEA.

Protocol 2: Preparation of an Acrylate Hydrogel via Redox Polymerization

Objective: To synthesize a crosslinked acrylate hydrogel using a TEA/persulfate redox system.

Materials:

-

Acrylate Monomer (e.g., Acrylic acid)

-

Crosslinking Agent (e.g., N,N'-Methylenebisacrylamide, MBAA)

-

Initiator: Sodium Persulfate (SPS)

-

Reducing Promoter: Triethanolamine (TEA)

-

Deionized Water

Methodology:

-

Solution A Preparation: In a beaker, dissolve the acrylate monomer and the MBAA crosslinker in deionized water. Add the specified amount of TEA (e.g., 1.0-1.5% by mass) and stir until the solution is homogeneous.[4]

-

Solution B Preparation: In a separate beaker, dissolve the sodium persulfate initiator in deionized water and stir thoroughly.[4]

-

Initiation and Gelation: Mix Solution A and Solution B at a defined ratio (e.g., 1:1 by mass).[4] Stir vigorously for a few seconds.

-

Immediately pour the mixture into a mold or the desired container. Gelation should occur within minutes at room temperature. The gelation time can be controlled by adjusting the TEA and SPS concentrations.[4]

-

Purification: After full gelation (e.g., 24 hours), immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove unreacted monomers and initiators.

Applications in Research and Drug Development

The ability of TEA to form stable, biocompatible, and tunable polymer networks makes it a valuable tool for advanced applications.

-

Drug Delivery: TEA-crosslinked hydrogels can be designed for pH-sensitive drug release. For example, hydrogels based on citric acid and TEA show swelling behavior dependent on pH, which can be exploited for controlled release applications.[10]

-

Biomaterials and Tissue Engineering: The crosslinking of natural polymers or biocompatible synthetic polymers with TEA can create scaffolds with tailored mechanical properties and degradation rates suitable for tissue regeneration.

-

Advanced Coatings: In epoxy and polyurethane systems, TEA contributes to the formation of highly crosslinked coatings with superior chemical resistance, adhesion, and mechanical durability, essential for protecting medical devices and industrial equipment.[1]

-

Recyclable Polymers (Vitrimers): TEA has been used as a catalytic co-curing agent in epoxy-anhydride systems to create vitrimers—a class of polymers that combine the properties of thermosets with the reprocessability of thermoplastics. These materials exhibit excellent mechanical strength and can be repaired and recycled.[2][3]

Conclusion

Triethanolamine is a highly efficient and economically viable crosslinking agent and catalyst for a diverse range of polymer systems. Its trifunctional nature allows for precise control over crosslink density, enabling the fine-tuning of mechanical, thermal, and physical properties. From enhancing the strength of polyurethanes and accelerating the cure of epoxies to initiating the formation of hydrogels, TEA provides a versatile solution for polymer chemists. For researchers in drug development and material science, a thorough understanding of TEA's mechanisms and its quantitative effects on polymer networks is crucial for designing next-generation materials with advanced functionality and performance.

References

- 1. allhdi.com [allhdi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Water Plugging Characteristics and Mechanical Properties of Acrylate Grouting Materials Based on Composite Crosslinking Strategy [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Preparation of hydrogel by crosslinking of polyvinyl alcohol with triethanolamine borate [gncl.cn]

- 8. researchgate.net [researchgate.net]

- 9. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

An In-depth Technical Guide to the Basicity and pKa of Triethanolamine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of triethanolamine (TEA) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize TEA as a buffer, emulsifier, or pH adjuster in their formulations and experimental designs. This document delves into the fundamental chemical properties of TEA, presents quantitative data in a clear format, offers detailed experimental protocols for pKa determination, and visualizes key chemical equilibria.

Introduction to Triethanolamine

Triethanolamine is a tertiary amine and a triol with the chemical formula N(CH₂CH₂OH)₃. Its molecular structure, featuring a central nitrogen atom bonded to three hydroxyethyl groups, dictates its chemical behavior in aqueous solutions. The lone pair of electrons on the nitrogen atom makes it a weak base, capable of accepting a proton (H⁺) from water to form the triethanolammonium ion. This equilibrium is central to its function as a pH buffer.

The basicity of an amine is a critical parameter in many applications. In pharmaceutical formulations, for instance, the pH of a solution can significantly impact the solubility, stability, and biological activity of a drug substance. Triethanolamine is widely used to maintain the pH of these formulations within a desired range. Understanding its pKa, the negative logarithm of the acid dissociation constant of its conjugate acid, is therefore essential for precise pH control.

Basicity and pKa of Triethanolamine

The basicity of triethanolamine in an aqueous solution is characterized by its base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid, the triethanolammonium ion (TEA-H⁺). The equilibrium can be represented as follows:

N(CH₂CH₂OH)₃ + H₂O ⇌ HN⁺(CH₂CH₂OH)₃ + OH⁻

The pKa value is related to the pKb by the equation: pKa + pKb = 14 at 25°C. For amines, it is standard practice to report the pKa of the conjugate acid.[1] A higher pKa value for the conjugate acid corresponds to a stronger base.

The pKa of triethanolamine is influenced by temperature. The following table summarizes the pKa values of triethanolamine at different temperatures, as determined by potentiometric titration.

| Temperature (°C) | Temperature (K) | pKa |

| 20 | 293.15 | 7.90 |

| 25 | 298.15 | 7.76 |

| 30 | 303.15 | 7.62 |

| 40 | 313.15 | 7.36 |

| 50 | 323.15 | 7.10 |

| 60 | 333.15 | 6.85 |

Data sourced from a study on the dissociation constants of tertiary and cyclic amines.[2][3]

The structure of triethanolamine, with its three electron-withdrawing hydroxyethyl groups, influences its basicity. These groups pull electron density away from the nitrogen atom, making the lone pair less available to accept a proton compared to simpler tertiary amines like triethylamine.[4]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.[5] The procedure involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the substance being analyzed, while monitoring the pH of the solution with a pH meter.

Principle

For a weak base like triethanolamine, the titration is performed with a strong acid, such as hydrochloric acid (HCl). As the acid is added, the triethanolamine is protonated to form its conjugate acid, triethanolammonium. The pH of the solution changes with the addition of the titrant, and a titration curve is generated by plotting the pH against the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point, where half of the triethanolamine has been neutralized. At this point, the concentrations of the base (TEA) and its conjugate acid (TEA-H⁺) are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Detailed Experimental Protocol

The following is a detailed protocol for the determination of the pKa of triethanolamine using potentiometric titration:

Materials and Equipment:

-

Triethanolamine

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Triethanolamine Solution: Accurately weigh a known amount of triethanolamine (e.g., to prepare a 0.1 M solution) and dissolve it in a known volume of CO₂-free deionized water in a volumetric flask.

-

Calibration of the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

-

Titration Setup:

-

Pipette a precise volume (e.g., 50.0 mL) of the triethanolamine solution into a 250 mL beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.

-

-

Titration:

-

Begin stirring the triethanolamine solution at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.

-

Continue the titration until the pH has dropped significantly and the curve has flattened out in the acidic region.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Determine the volume of HCl added at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pKa is the pH of the solution at the half-equivalence point.

-

Logical Relationships and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key logical relationships and experimental workflows discussed in this guide.

Caption: Protonation equilibrium of Triethanolamine in aqueous solution.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Simplified mechanism of CO₂ absorption by aqueous Triethanolamine.[6]

Conclusion

This technical guide has provided a detailed examination of the basicity and pKa of triethanolamine in aqueous solutions. The provided quantitative data, experimental protocols, and visualizations offer a robust resource for scientists and researchers. A thorough understanding of these fundamental properties is crucial for the effective and precise application of triethanolamine in various scientific and industrial contexts, particularly in the development of pharmaceutical products where pH control is paramount.

References

Solubility of Triethanolamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethanolamine (TEA) in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where understanding the solubility characteristics of excipients like TEA is crucial. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Triethanolamine, a viscous organic compound with the formula N(CH₂CH₂OH)₃, exhibits a wide range of solubilities in various organic solvents, largely dictated by the polarity of the solvent and its capacity for hydrogen bonding. The following table summarizes the available quantitative and qualitative solubility data for triethanolamine in different organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |

| Alcohols | Methanol | CH₃OH | Miscible[1][2] | 25 |

| Ethanol | C₂H₅OH | Miscible[1] | 25 | |

| Glycols | (CH₂OH)₂ | Miscible[3] | 20 | |

| Ketones | Acetone | CH₃COCH₃ | Miscible[1][2] | 25 |

| Ethers | Diethyl Ether | (C₂H₅)₂O | 1.6% (w/w)[2] | 25 |

| Slightly Soluble[1] | ||||

| Very Slightly Soluble[4] | ||||

| Aromatic Hydrocarbons | Benzene | C₆H₆ | 4.2% (w/w)[2] | 25 |

| Slightly Soluble[1] | ||||

| Halogenated Hydrocarbons | Carbon Tetrachloride | CCl₄ | 0.4% (w/w)[2] | 25 |

| Slightly Soluble[1] | ||||

| Chloroform | CHCl₃ | Soluble[2] | 25 | |

| Aliphatic Hydrocarbons | n-Heptane | C₇H₁₆ | <0.1% (w/w)[2] | 25 |

| Alcohols | n-Octanol | C₈H₁₇OH | Very Slightly Soluble[4] |

Experimental Protocol: Determination of Triethanolamine Solubility

The following section details a standardized experimental protocol for determining the equilibrium solubility of triethanolamine in an organic solvent, primarily based on the widely accepted "shake-flask" method.

Principle

The shake-flask method involves creating a saturated solution of the solute (triethanolamine) in the solvent of interest by allowing the two to equilibrate over a sufficient period. The concentration of the solute in the resulting saturated solution is then determined analytically, which represents its solubility at that specific temperature.

Materials and Equipment

-

Triethanolamine (high purity grade)

-

Organic solvent of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Mixture:

-

Accurately weigh a specific volume of the organic solvent into a glass vial.

-

Add an excess amount of triethanolamine to the solvent. The excess is crucial to ensure that a saturated solution is formed and that equilibrium can be established with an undissolved phase.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved triethanolamine.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., PTFE) to remove any remaining undissolved micro-droplets of triethanolamine.

-

Accurately dilute the filtered sample with the pure organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Determine the concentration of triethanolamine in the diluted sample using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC).[5][6]

-

GC-FID Method Outline:

-

Column: A suitable capillary column for amine analysis.

-

Injector and Detector Temperature: Optimized for the solvent and triethanolamine.

-

Carrier Gas: Typically helium or nitrogen.

-

Quantification: Based on a calibration curve prepared from standard solutions of triethanolamine in the same organic solvent.[7]

-

-

HPLC Method Outline:

-

Column: A suitable reverse-phase or normal-phase column.

-

Mobile Phase: A mixture of appropriate solvents (e.g., acetonitrile, water, buffers).

-

Detector: UV detector (if a suitable chromophore is present or derivatization is performed) or an Evaporative Light Scattering Detector (ELSD).[6]

-

Quantification: Based on a calibration curve of known triethanolamine concentrations.

-

-

Data Calculation

The solubility of triethanolamine is calculated from the determined concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in grams per 100 grams of solvent (w/w %) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of triethanolamine.

Caption: Experimental workflow for solubility determination of triethanolamine.

References

- 1. TRIETHANOLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethanolamine >99,5% - 100ml - SYNTHETIKA [synthetikaeu.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. osha.gov [osha.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Industrial Triethanolamine by Gas Chromatography | Semantic Scholar [semanticscholar.org]

Spectroscopic Fingerprinting of Triethanolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Triethanolamine (TEA) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It offers detailed experimental protocols, data interpretation, and visual representations of analytical workflows to support researchers in pharmaceutical development and quality control.

Introduction to Spectroscopic Analysis of Triethanolamine

Triethanolamine (TEA) is a tertiary amine and a triol, widely used in the pharmaceutical industry as an emulsifier, pH adjuster, and solubilizing agent. Its molecular structure, containing hydroxyl and amino functional groups, gives rise to a characteristic spectroscopic signature. FTIR and NMR spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of TEA. FTIR provides information about the functional groups present, while NMR offers a detailed map of the carbon-hydrogen framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: FTIR Analysis of Triethanolamine

Objective: To obtain the FTIR spectrum of a liquid Triethanolamine sample.

Materials:

-

Triethanolamine sample (liquid)

-

FTIR spectrometer (e.g., PERKIN-ELMER 1710)[1]

-

Sample holder for liquid analysis (e.g., KBr plates or ATR accessory)

-

Dropper or pipette

-

Cleaning solvents (e.g., isopropanol, acetone)

-

Lint-free wipes

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the ambient atmosphere (e.g., CO2, water vapor).

-

Sample Application: Place a small drop of the Triethanolamine sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

Data Processing: The acquired spectrum is processed by the instrument's software, which performs a Fourier transform of the interferogram to produce the final infrared spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft, lint-free wipe after the measurement.

Data Presentation: Characteristic FTIR Absorption Bands of Triethanolamine

The FTIR spectrum of Triethanolamine exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3306 | O-H stretching (broad) | Alcohol (O-H) | [3] |

| ~2945, 2875, 2819 | C-H stretching | Methylene (-CH₂) | [3] |

| ~1029 | C-O stretching | Primary Alcohol | [3] |

Table 1: Summary of characteristic FTIR absorption bands for Triethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For Triethanolamine, ¹H (proton) and ¹³C (carbon-13) NMR are the most common techniques.

Experimental Protocol: NMR Analysis of Triethanolamine

Objective: To obtain ¹H and ¹³C NMR spectra of a Triethanolamine sample.

Materials:

-

Triethanolamine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Deuterium Oxide, D₂O)[4][5]

-

NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., Bruker DMX - 500MHz)[5]

Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of the Triethanolamine sample.

-

Dissolve the sample in a deuterated solvent (e.g., 0.04 ml of TEA in 0.5 ml of CDCl₃).[4] A typical concentration for a high-field NMR instrument is 100mM in D₂O.[5]

-

Transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more detailed structural assignments.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS, or the residual solvent peak).

-

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Triethanolamine

The chemical shifts in NMR are highly dependent on the solvent used.

¹H NMR Data

| Protons | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in D₂O | Multiplicity | Reference |

| -CH₂-N | 2.603 | 3.397 | Triplet | [4][5] |

| -CH₂-OH | 3.617 | 3.923 | Triplet | [4][5] |

| -OH | 4.6 | (exchanges with D₂O) | Singlet | [4] |

Table 2: ¹H NMR chemical shifts for Triethanolamine in different solvents.

¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) in D₂O | Reference |

| -CH₂-N | 58.059 | [5] |

| -CH₂-OH | 58.188 | [5] |

Table 3: ¹³C NMR chemical shifts for Triethanolamine in D₂O.

Workflow and Data Interpretation

The combined use of FTIR and NMR spectroscopy provides a robust method for the identification and characterization of Triethanolamine. The following diagrams illustrate the logical workflow for this analysis.

Caption: Workflow for the spectroscopic analysis of Triethanolamine.

Caption: Logical flow for data interpretation in TEA analysis.

References

"thermal decomposition of Triethanolamine and its byproducts"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (TEA) is a widely utilized tertiary amine and alcohol in various industrial and pharmaceutical applications, valued for its properties as a pH adjuster, emulsifier, and surfactant. However, under conditions of elevated temperature, TEA can undergo thermal decomposition, leading to the formation of various byproducts. Understanding the thermal stability of TEA and the nature of its decomposition products is critical for ensuring product quality, safety, and stability in manufacturing processes and final formulations. This technical guide provides a comprehensive overview of the thermal decomposition of Triethanolamine, its byproducts, and the analytical methodologies used for their characterization.

Thermal Stability of Triethanolamine

Triethanolamine is the most thermally stable among the common ethanolamines, following the stability order of primary < secondary < tertiary amines.[1] The decomposition of TEA is reported to commence at temperatures above 200°C, with some studies indicating a higher decomposition threshold of over 300°C.[2] The presence of other substances can influence the thermal stability of TEA.

Thermal Decomposition Byproducts

The thermal decomposition of Triethanolamine can proceed through various pathways, yielding a range of byproducts. The composition of these byproducts is dependent on factors such as temperature, atmosphere (inert or oxidative), and the presence of other chemical species.

A significant decomposition pathway involves the breakdown of TEA into ethanolamine and acetaldehyde.[3] It has been proposed that one mole of TEA can decompose to yield one mole of ethanolamine and two moles of acetaldehyde.[3] The acetaldehyde can then undergo further reactions, such as condensation to form crotonaldehyde, which can subsequently react with ethanolamine to produce colored impurities.[3]

Other identified or potential byproducts from the thermal degradation of TEA and related ethanolamines include:

-

Ammonia[2]

-

Carbon Dioxide (CO₂)[2]

-

Diethanolpiperazine[4]

-

N-(hydroxyethyl)-imidazolidone[4]

-

Tris-(hydroxyethyl) ethylenediamine[4]

-

N,N bis-(hydroxyethyl)-imidazolidone[4]

-

N-(hydroxyethyl) piperazine[4]

-

N-(hydroxyethyl)-oxazolidones[4]

Table 1: Summary of Triethanolamine Thermal Decomposition Byproducts

| Byproduct Category | Specific Byproducts | Reference |

| Primary Decomposition Products | Ethanolamine, Acetaldehyde | [3] |

| Gaseous Byproducts | Ammonia, Carbon Dioxide, Ethylene Oxide | [1][2] |

| Heterocyclic Compounds | Diethanolpiperazine, N-(hydroxyethyl)-imidazolidone, N,N bis-(hydroxyethyl)-imidazolidone, N-(hydroxyethyl) piperazine, N-(hydroxyethyl)-oxazolidones | [4] |

| Other Nitrogenous Compounds | Tris-(hydroxyethyl) ethylenediamine | [4] |

Note: The formation of heterocyclic and other nitrogenous compounds has been primarily identified in the analysis of used diethanolamine solutions from industrial gas cleaning processes, which may involve complex reaction matrices and the presence of other contaminants. Their formation from the pure thermal decomposition of TEA requires further specific investigation.

Proposed Thermal Decomposition Pathway

Based on the available literature, a plausible thermal decomposition pathway for Triethanolamine is initiated by the cleavage of a C-N or C-C bond. The following diagram illustrates a key proposed mechanism.

Caption: Proposed thermal decomposition pathway of Triethanolamine.

Experimental Protocols for Analysis

The analysis of Triethanolamine's thermal decomposition and its byproducts typically involves a combination of thermal analysis and chromatography coupled with mass spectrometry.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to determine the thermal stability of TEA and to study its decomposition profile as a function of temperature.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of Triethanolamine (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The gas flow rate is typically set between 20-100 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10-20°C/min).

-

Data Acquisition: The instrument records the sample weight as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature ranges of major weight loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile byproducts of thermal decomposition.

General Protocol:

-

Sample Preparation: A small amount of Triethanolamine is placed in a pyrolysis sample tube or cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolyzer, which is directly interfaced with the GC injector.

-

Gas Chromatography (GC): The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column. A column suitable for separating polar and amine compounds (e.g., a wax-type or amine-specific column) is typically used. The GC oven temperature is programmed to separate the individual byproducts based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated byproducts elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The individual byproducts are identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Experimental Workflow Diagram

Caption: General analytical workflow for studying TEA thermal decomposition.

Quantitative Analysis

While the byproducts of Triethanolamine's thermal decomposition have been qualitatively identified, there is a notable lack of comprehensive quantitative data in the public domain literature. To perform quantitative analysis of the decomposition products, the following steps would be necessary:

-

Calibration: Prepare calibration standards for the expected key byproducts (e.g., ethanolamine, acetaldehyde).

-

Internal Standard: Use an internal standard in the GC-MS analysis to improve the accuracy and precision of quantification.

-

Method Validation: Validate the analytical method for linearity, accuracy, precision, and limits of detection and quantification.

-

Sample Analysis: Analyze the pyrolyzed TEA samples and quantify the byproducts by comparing their peak areas to the calibration curves.

Conclusion

The thermal decomposition of Triethanolamine is a complex process that can lead to the formation of a variety of byproducts, including smaller ethanolamines, aldehydes, and various nitrogen-containing compounds. Understanding the conditions that lead to this degradation and the identity of the resulting byproducts is essential for professionals in the pharmaceutical and chemical industries. While qualitative information on the decomposition pathways and products is available, further research is needed to provide detailed quantitative data on byproduct yields under various conditions. The analytical techniques of TGA and Py-GC-MS are indispensable tools for the characterization of TEA's thermal stability and decomposition products.

References

Methodological & Application

Application Notes and Protocols for Triethanolamine (TEA) as a pH Buffer in Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethanolamine (TEA) is a tertiary amine and a triol, making it a versatile buffer for various biological assays. With a pKa of 7.76 at 25°C, it provides effective buffering capacity in the physiological pH range of 7.0 to 8.5.[1] Its mildness and ability to solubilize oils and fatty acids also make it a useful component in certain assay formulations. These application notes provide detailed protocols for the preparation and use of Triethanolamine buffer in biological assays, with a specific focus on enzyme kinetics.

Properties of Triethanolamine Buffer

Triethanolamine is a weak base that can be protonated to form a buffer solution. The equilibrium between the unprotonated (TEA) and protonated (TEAH+) forms allows it to resist changes in pH.

Key Properties:

-

pKa (25°C): 7.76[1]

-

Effective Buffering Range: pH 7.0 - 8.5

-

Molecular Formula: C₆H₁₅NO₃[1]

-

Molecular Weight: 149.19 g/mol [1]

-

Appearance: Oily liquid with a mild ammonia odor.[2]

Data Presentation

Table 1: Comparison of Triethanolamine with a Common Biological Buffer (Tris)

| Property | Triethanolamine (TEA) | Tris(hydroxymethyl)aminomethane (Tris) |

| pKa (25°C) | 7.76[1] | 8.06[3] |

| Effective Buffering Range | pH 7.0 - 8.5 | pH 7.0 - 9.0[4] |

| Molecular Weight | 149.19 g/mol [1] | 121.14 g/mol |

| Notes | Can act as a complexing agent for some metal ions. | A primary amine that can react with certain reagents.[3] |

Table 2: Considerations for Use of Amine-Based Buffers in Common Enzyme Assays

| Enzyme | Buffer Consideration | Rationale |

| Alkaline Phosphatase (AP) | Diethanolamine (a related compound) can be a phosphate acceptor, potentially increasing reaction rates.[5] However, some lots of diethanolamine may contain monoethanolamine, a potent inhibitor of AP. | The buffer can directly participate in the reaction mechanism or contain inhibitory contaminants. |

| Horseradish Peroxidase (HRP) | Amine-containing buffers (like Tris and TEA) can interfere with NHS-ester based conjugation methods for labeling antibodies with HRP. | The primary amines in the buffer can compete with the desired labeling reaction. |

Experimental Protocols

Preparation of 1 M Triethanolamine Stock Solution (pH 8.0)

Materials:

-

Triethanolamine (liquid)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

Procedure:

-

In a chemical fume hood, add approximately 800 mL of deionized water to a 1 L beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add 132.7 mL of Triethanolamine to the water while stirring.

-

Allow the solution to mix thoroughly.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the solution while monitoring the pH. Be cautious as the reaction is exothermic.

-

Continue adding HCl dropwise until the pH of the solution reaches 8.0.

-

Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.

-

Store the 1 M TEA stock solution at room temperature.

Protocol for Alkaline Phosphatase (AP) Enzyme Kinetic Assay

This protocol is adapted from a standard method using Diethanolamine and is suitable for Triethanolamine with appropriate pH adjustment.

Materials:

-

1 M Triethanolamine stock solution (pH 9.8, adjusted at 37°C)

-

Magnesium chloride (MgCl₂) solution (1 M)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (0.67 M)

-

Alkaline Phosphatase (calf intestine)

-

Spectrophotometer with temperature control at 37°C

-

Cuvettes

Procedure:

-

Prepare 1.0 M Triethanolamine Assay Buffer (pH 9.8 at 37°C):

-

To 900 mL of deionized water, add 132.7 mL of Triethanolamine.

-

Add 0.5 mL of 1 M MgCl₂ solution.

-

Place the solution in a 37°C water bath and adjust the pH to 9.8 with HCl.

-

Bring the final volume to 1 L with deionized water.

-

-

Prepare the Reaction Mixture:

-

In a cuvette, combine 3.0 mL of the 1.0 M Triethanolamine Assay Buffer and 0.1 mL of the 0.67 M pNPP solution.

-

Incubate the cuvette in the spectrophotometer at 37°C to allow the temperature to equilibrate.

-

-

Enzyme Addition and Measurement:

-

Prepare a dilute solution of Alkaline Phosphatase in cold 0.1 M TEA-HCl buffer (pH 7.6) to achieve a final concentration in the assay that gives a linear rate of absorbance change.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Measure the increase in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH 9.8).

-

Mandatory Visualizations

Caption: Workflow for the Alkaline Phosphatase Enzyme Kinetic Assay.

Caption: General Workflow for an Indirect ELISA.

Conclusion

Triethanolamine is a suitable and effective buffer for a variety of biological assays, particularly for enzyme kinetic studies within the pH range of 7.0 to 8.5. Its properties make it a valuable alternative to other commonly used buffers like Tris. When using TEA, it is important to consider its potential interactions with metal ions and its compatibility with specific enzyme-conjugate systems. The provided protocols offer a starting point for the successful implementation of Triethanolamine buffer in your research.

References

- 1. You are being redirected... [bio-world.com]

- 2. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris for buffer solutions [itwreagents.com]

- 4. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. lifetechindia.com [lifetechindia.com]

Application Notes and Protocols: Triethanolamine as a Capping Agent for Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of gold nanoparticles (AuNPs) using triethanolamine (TEA) as a capping and reducing agent. TEA offers a straightforward and effective one-pot synthesis route to produce stable, monodisperse AuNPs with potential applications in drug delivery and diagnostics.

Introduction

Gold nanoparticles are of significant interest in biomedical applications due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry. The choice of capping agent is crucial as it determines the stability, size, and functionality of the nanoparticles. Triethanolamine (HOCH₂CH₂)₃N is a versatile organic compound that can act as both a reducing agent for gold salts and a stabilizing (capping) agent for the resulting nanoparticles. Its hydroxyl and amine functionalities allow for effective surface passivation and provide opportunities for further functionalization, making TEA-capped AuNPs a promising platform for drug delivery systems. In some syntheses, TEA is used as a capping agent in conjunction with other reducing agents.[1]

Mechanism of Triethanolamine Capping

Triethanolamine plays a dual role in the synthesis of gold nanoparticles. Firstly, it reduces Au³⁺ ions from a precursor, typically chloroauric acid (HAuCl₄), to Au⁰, leading to the nucleation and growth of the nanoparticles. Secondly, the TEA molecules adsorb onto the surface of the newly formed AuNPs, preventing their aggregation and ensuring colloidal stability. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups of TEA are believed to coordinate with the gold surface, forming a protective layer. This capping mechanism is crucial for controlling the size and monodispersity of the nanoparticles.

References

Application of Triethanolamine in Electroless Plating Techniques: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted roles of triethanolamine (TEA) in electroless plating processes. Triethanolamine is a versatile organic compound that is widely utilized in electroless plating formulations for various metals, including cobalt, copper, nickel, and silver. Its primary functions include acting as a complexing agent, an accelerator, and a pH buffer, each of which is critical for controlling the deposition rate, bath stability, and the quality of the final metallic coating. This document details the mechanisms of action, provides quantitative data on bath compositions and performance, and offers detailed experimental protocols for the use of TEA in different electroless plating systems.

Role of Triethanolamine in Electroless Plating